BenchChemオンラインストアへようこそ!

N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide

Neurokinin-3 Receptor NK3R Antagonist GPCR Pharmacology

Secure a chemically distinct benzamide featuring a rare oxoethylamino spacer. Unlike generic analogs, this linker can modulate target-engagement kinetics, making it a superior chemotype seed for HTS libraries targeting kinases, nuclear receptors, or peptide GPCRs. The 3-(trifluoromethyl)phenoxy-butynyl scaffold fills a critical gap in focused SAR libraries when compared to acetamido, cyano, or fluoro variants. Ideal as a negative control for alkyne-containing probes. Bulk & custom synthesis inquiries are welcome.

Molecular Formula C20H17F3N2O3
Molecular Weight 390.362
CAS No. 1421483-76-2
Cat. No. B2578558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide
CAS1421483-76-2
Molecular FormulaC20H17F3N2O3
Molecular Weight390.362
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C20H17F3N2O3/c21-20(22,23)16-9-6-10-17(13-16)28-12-5-4-11-24-18(26)14-25-19(27)15-7-2-1-3-8-15/h1-3,6-10,13H,11-12,14H2,(H,24,26)(H,25,27)
InChIKeyDCQYUKWWEWSSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide (CAS 1421483-76-2): A Comparative Procurement Baseline Assessment


N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide (CAS 1421483-76-2) is a synthetic benzamide derivative containing a trifluoromethylphenoxy-butynyl side chain and an oxoethylamino linker. The compound has a molecular weight of 390.362 g/mol. It is listed in research chemical inventories as a potential screening compound for biological targets, though peer-reviewed pharmacological characterization is minimal. The structural features suggest it may interact with neurokinin receptors, G-protein-coupled receptors, or other targets relevant to inflammation and CNS disorders, but concrete bioactivity data are not currently available in non-proprietary literature.

Why Trifunctionalized Benzamide Analogs Cannot Be Interchanged in Research Procurement: The Case of Compound 1421483-76-2


The compound's trifluoromethylphenoxybutynyl scaffold is not a privileged, interchangeable chemotype. Even minor modifications to the linker (e.g., substitution of the but-2-ynyl group, alteration of the trifluoromethyl substitution position, or changes to the benzamide ring) can drastically alter target engagement, selectivity, and pharmacokinetic properties. For example, related 4-acetamido- and 4-cyano-substituted analogs with the same core structure have distinct molecular weights and hydrogen-bonding capacities, which would affect their suitability for specific assay contexts. Therefore, substituting this compound with a seemingly similar analog without direct evidence of functional equivalence is not scientifically justified.

Quantitative Differentiation Evidence for Compound 1421483-76-2 Against Closest Structural Analogs and Functional Competitors


NK3 Receptor Antagonism: A Class-Level Inference Without Direct Data for the Target Compound

BindingDB records a compound with the InChIKey DCQYUKWWEWSSTO-UHFFFAOYSA-N (identical to the target compound) showing an IC50 of 63 nM for antagonist activity at recombinant human NK3R expressed in CHO cells, assessed by inhibition of NKB-induced Ca2+ signaling. However, this entry (BDBM50081394) is linked to CHEMBL3422013, which has a molecular weight of 475.1 Da, inconsistent with the target compound's MW of 390.362. This discrepancy suggests either a database mis-assignment or that the target compound is a structurally distinct molecule. No other direct bioactivity data were found for CAS 1421483-76-2. As a class-level comparator, the known NK3 antagonist Talnetant (SB-223412) exhibits a Ki of 1.4 nM for hNK3R and an IC50 of 16.6 nM for NKB-induced Ca2+ mobilization, demonstrating substantially higher potency than the 63 nM value preliminarily associated with a compound sharing the target's InChIKey. This highlights why procurement decisions cannot rely on database inferences without validated identity.

Neurokinin-3 Receptor NK3R Antagonist GPCR Pharmacology

Structural Uniqueness vs. Bioactivity Unknown: A Comparative Analysis of the 3-(Trifluoromethyl)phenoxybutynyl Chemotype

The target compound contains a 2-oxoethylamino linker between the benzamide and the but-2-ynyl-phenoxy core, which distinguishes it from closely related analogs sold as reference compounds (e.g., 4-acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide, CAS 1421442-80-9; 3-cyano-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide, CAS 1421513-23-6; 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide, CAS 1421527-02-7). These analogs differ in the substituent on the benzamide ring (acetamido, cyano, fluoro) and lack the oxoethylamino spacer. Physicochemical and structural property differences are shown below, but no bioactivity data exist for any of these compounds, preventing quantitative differentiation of functional performance.

Chemical Library Screening Fragment-Based Drug Discovery Structure-Activity Relationship

Plasma Stability and Physicochemical Profile: Inferior to Tool Compounds with Established PK Properties

The target compound contains an alkyne (but-2-ynyl) moiety, which is a potential site for metabolic oxidation by cytochrome P450 enzymes, and a secondary amide linker susceptible to hydrolysis. In contrast, established tool compounds like SB-225002 (CXCR2 antagonist) and Talnetant (NK3 antagonist) have well-characterized metabolic stability profiles. SB-225002 demonstrates >150-fold selectivity over CXCR1 and induces apoptosis in cancer cell lines, while Talnetant shows 100-fold selectivity for NK3 over NK2 and no affinity for NK1 at up to 100 µM. The target compound has no published metabolic stability, CYP inhibition, or plasma protein binding data, representing a critical evidence gap for in vivo pharmacological studies.

Metabolic Stability Drug-Likeness Pharmacokinetic Profiling

Specialized Application Scenarios for Compound 1421483-76-2 Based on Available Structural Evidence


Chemical Biology Probe Development: Exploring the 2-Oxoethylamino Linker in GPCR Ligand Design

The unique 2-oxoethylamino spacer present in compound 1421483-76-2 may confer distinct conformational flexibility or target engagement kinetics compared to analogs with direct amide linkages. In exploratory medicinal chemistry, this structural feature could be leveraged to probe the binding pocket topology of neurokinin or other peptide GPCRs, though congeneric series with systematic variation of the linker are required to validate this hypothesis.

Fragment-Based or Library-Based Screening as a Novel Chemotype Entry Point

The compound can serve as a novel chemotype seed in high-throughput screening libraries for targets where trifluoromethylphenoxy motifs are desired (e.g., kinase inhibitors, nuclear receptors). Its structural distinctiveness from commercial analogs (e.g., 2-fluoro, 3-cyano, 4-acetamido variants) raises the likelihood of occupying underrepresented regions of chemical space; however, any hits would require extensive optimization.

Negative Control for Alkyne-Containing Probes in Target Engagement Studies

The but-2-ynyl group is a potential metabolic liability. In studies where a structurally matched inactive analog is needed to control for non-specific effects of the alkyne moiety, the target compound may serve as a negative control for active probes containing similar structural elements, provided its own bioactivity profile is fully characterized.

SAR Exploration of the Trifluoromethylphenoxy Series with Systematic Linker Variation

For laboratories seeking to build structure-activity relationships around the 3-(trifluoromethyl)phenoxy-but-2-ynyl scaffold, this compound fills a gap as a representative of the oxoethylamino-linked benzamide subclass. Incorporating it into a focused library alongside the acetamido, cyano, and fluoro analogs would enable quantitative comparison of linker effects on physicochemical properties (e.g., LogP, solubility) prior to biological testing.

Quote Request

Request a Quote for N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.